molecular formula C7H5NO2 B1593910 2,5-Dihydroxybenzonitrile CAS No. 4640-29-3

2,5-Dihydroxybenzonitrile

Cat. No. B1593910
Key on ui cas rn: 4640-29-3
M. Wt: 135.12 g/mol
InChI Key: APGLXTXFTYAQKC-UHFFFAOYSA-N
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Patent
US05532138

Procedure details

Trifluoroacetic anhydride (3.06 mL, 22 mmoles) was added dropwise to a stirred, ice-cooled solution of 34 (770 mg, 5.0 mmoles) in 10 mL of dry THF and anhydrous pyridine (3.23 mL, 40 mmoles) at such a rate that the temperature was kept below 5° C. The addition was over in 30 minutes. The reaction mixture was then allowed to warm to room temperature and stirred for another 16 hr. 650 mL of CH2Cl2 was added and the organic solution was washed with water (3×10 mL) and saturated brine (3×15 mL), dried on Na2SO4 and evaporated under reduced pressure. The crude product was applied to silica gel (230-400 mesh, ethyl acetate) to yield 462 milligrams (68%) of 20.
Quantity
3.06 mL
Type
reactant
Reaction Step One
[Compound]
Name
34
Quantity
770 mg
Type
reactant
Reaction Step Two
Quantity
3.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Name
Yield
68%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O[C:6](=[O:11])[C:7](F)(F)F)=O.[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(Cl)Cl.C1C[O:26]CC1>>[C:15]([C:16]1[CH:7]=[C:6]([OH:11])[CH:19]=[CH:18][C:17]=1[OH:26])#[N:14]

Inputs

Step One
Name
Quantity
3.06 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
34
Quantity
770 mg
Type
reactant
Smiles
Name
Quantity
3.23 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
650 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 5° C
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
was over in 30 minutes
Duration
30 min
WASH
Type
WASH
Details
the organic solution was washed with water (3×10 mL) and saturated brine (3×15 mL)
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C1=C(O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 462 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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